6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15854137
InChI: InChI=1S/C8H6ClN3O/c9-7-6(8(13)11-5-10-7)12-3-1-2-4-12/h1-5H,(H,10,11,13)
SMILES:
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.60 g/mol

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol

CAS No.:

Cat. No.: VC15854137

Molecular Formula: C8H6ClN3O

Molecular Weight: 195.60 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol -

Specification

Molecular Formula C8H6ClN3O
Molecular Weight 195.60 g/mol
IUPAC Name 4-chloro-5-pyrrol-1-yl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C8H6ClN3O/c9-7-6(8(13)11-5-10-7)12-3-1-2-4-12/h1-5H,(H,10,11,13)
Standard InChI Key RSZCQYPWVZYOCK-UHFFFAOYSA-N
Canonical SMILES C1=CN(C=C1)C2=C(N=CNC2=O)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound belongs to the pyrimidine family, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Substitutions include:

  • Chlorine at position 6, enhancing electrophilicity for nucleophilic reactions .

  • 1H-pyrrol-1-yl at position 5, introducing a five-membered nitrogen-containing heterocycle known for its electron-rich properties .

  • Hydroxyl group at position 4, contributing to hydrogen-bonding capacity and polarity .

The molecular formula is C₈H₅ClN₃O, with a molecular weight of 199.60 g/mol (calculated using PubChem’s atomic mass data ).

Stereoelectronic Properties

  • Hydrogen Bonding: The hydroxyl group acts as both a donor (O–H) and acceptor (N–H from pyrrole), facilitating interactions with biological targets .

  • LogP Estimate: Computational models predict a logP of 0.8–1.2, suggesting moderate hydrophobicity despite the polar hydroxyl group .

Synthetic Pathways

Electrochemical Cross-Coupling

A seminal method for synthesizing analogous pyrimidines involves electrochemical reductive cross-coupling . Adapting this approach:

  • Starting Material: 4,6-Dichloropyrimidin-4-ol serves as the base scaffold.

  • Coupling Partner: 1H-Pyrrole-1-boronic acid introduces the pyrrole moiety at position 5.

  • Conditions:

    • Catalyst: Nickel bromide with 2,2’-bipyridine ligand.

    • Electrode System: Iron anode and nickel foam cathode.

    • Solvent: Dimethylformamide (DMF) at 0.2 A constant current .

This method achieves 60–75% yields for similar substrates, though steric hindrance from the hydroxyl group may necessitate longer reaction times .

Post-Functionalization Strategies

  • Hydroxyl Group Installation: Hydrolysis of a 4-chloro intermediate using aqueous NaOH under reflux .

  • Pyrrole Introduction: Ullmann-type coupling with pyrrole derivatives in the presence of copper(I) iodide .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy:

    • O–H Stretch: Broad peak near 3200–3400 cm⁻¹ .

    • C–Cl Stretch: Sharp absorption at 750–800 cm⁻¹ .

  • ¹H NMR (CDCl₃):

    • Pyrrole Protons: Doublets at δ 6.5–7.2 ppm (integration for 4H) .

    • Pyrimidine H-2: Singlet at δ 8.3–8.5 ppm .

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures exceeding 200°C, suggesting moderate thermal stability .

Challenges and Future Directions

Synthetic Optimization

  • Regioselectivity: Controlling substitution patterns at positions 4, 5, and 6 remains challenging due to similar reactivity of chloro and hydroxyl groups .

  • Scalability: Electrochemical methods require specialized equipment, prompting exploration of microwave-assisted synthesis .

Biological Profiling

In vitro studies are needed to validate hypothesized antibacterial and kinase-inhibitory properties.

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